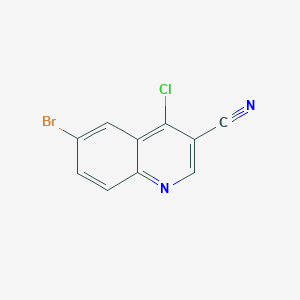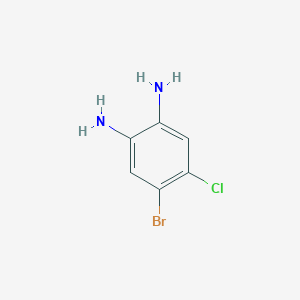
溴甲酚绿钠
描述
Sodium bromocresol green is a chemical compound widely used as a pH indicator. It belongs to the triphenylmethane family of dyes and is known for its color-changing properties in response to pH variations. The compound is particularly useful in various analytical and diagnostic applications, including measuring serum albumin concentration in blood samples and visualizing acidic compounds in thin-layer chromatography .
科学研究应用
Sodium bromocresol green has a wide range of scientific research applications, including:
Chemistry: It is used as a pH indicator in titrations and other analytical procedures
Biology: It serves as a vital stain for studying blood-brain permeability and other biological processes.
Medicine: It is commonly used to measure serum albumin concentration in blood samples, aiding in the diagnosis of liver and kidney diseases
Industry: It is employed in the manufacturing of pH-sensitive dyes and as a tracking dye for DNA agarose gel electrophoresis
作用机制
Target of Action
Sodium Bromocresol Green, also known as Bromocresol Green Sodium Salt, primarily targets serum albumin in mammalian blood samples . Serum albumin plays a crucial role in the body, including maintaining the oncotic pressure that prevents the leakage of fluid from blood vessels and the transport of various substances such as hormones, drugs, and fatty acids .
Mode of Action
The interaction between Sodium Bromocresol Green and its target is based on the compound’s pH-sensitive properties . In an aqueous solution, Sodium Bromocresol Green ionizes to give the monoanionic form (yellow) that further deprotonates at higher pH to give the dianionic form (blue), which is stabilized by resonance . The acid dissociation constant (pKa) of this reaction is 4.8 . This property allows Sodium Bromocresol Green to serve as a pH indicator, changing from yellow (pH 4.0) to blue (pH 5.4) .
Biochemical Pathways
For instance, low serum albumin levels may indicate potential cases of kidney failure or liver disease .
Pharmacokinetics
Sodium Bromocresol Green is sparingly soluble in water but very soluble in ethanol and diethyl ether . These properties may influence its distribution if it were to be introduced into a biological system.
Result of Action
The primary result of Sodium Bromocresol Green’s action is a change in color that corresponds to the pH of the solution it is in . This color change is used to measure serum albumin concentration within mammalian blood samples, providing valuable diagnostic information .
Action Environment
The action of Sodium Bromocresol Green is influenced by the pH of its environment. Its color change property is most apparent in a pH range from 3.8 (yellow) to 5.4 (blue) . Therefore, the efficacy of Sodium Bromocresol Green as a pH indicator or a diagnostic tool can be influenced by the pH of the solution it is in . Additionally, Sodium Bromocresol Green is stable under normal storage conditions .
生化分析
Biochemical Properties
Bromocresol Green sodium salt plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with albumin, a protein found in blood plasma, under acidic conditions. This interaction results in an increase in absorbance at 630 nm, which is directly proportional to the concentration of albumin . Additionally, Bromocresol Green sodium salt is an inhibitor of the prostaglandin E2 transport protein, which is involved in various physiological processes .
Cellular Effects
Bromocresol Green sodium salt influences cellular processes by interacting with proteins and enzymes. It has been used to study the growth inhibition pattern and lactic acid production in Streptococcus mutans . The compound’s interaction with albumin under acidic conditions can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, Bromocresol Green sodium salt exerts its effects through binding interactions with biomolecules. It ionizes in aqueous solution to form the monoanionic and dianionic forms, which are stabilized by resonance . The compound’s ability to inhibit the prostaglandin E2 transport protein suggests that it may interfere with enzyme activity and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bromocresol Green sodium salt can change over time. The compound is stable under standard conditions but may degrade at higher temperatures . Long-term exposure to Bromocresol Green sodium salt in in vitro or in vivo studies has shown that it can affect cellular function, particularly in terms of protein interactions and enzyme activity .
Dosage Effects in Animal Models
The effects of Bromocresol Green sodium salt vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, but higher doses can lead to toxic or adverse effects. Studies have shown that Bromocresol Green sodium salt can inhibit the growth of certain bacteria and affect lactic acid production . It is essential to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
Bromocresol Green sodium salt is involved in metabolic pathways related to its role as a pH indicator and albumin binder. The compound interacts with enzymes and cofactors that regulate pH and protein concentration in biological systems . These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Bromocresol Green sodium salt is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to albumin and other proteins . This distribution is crucial for its function as a pH indicator and diagnostic tool.
Subcellular Localization
Bromocresol Green sodium salt’s subcellular localization is primarily in the cytoplasm, where it interacts with proteins and enzymes. The compound’s activity and function are influenced by its localization, as it can affect cellular processes such as protein binding and enzyme inhibition . Post-translational modifications and targeting signals may also play a role in directing Bromocresol Green sodium salt to specific cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
Sodium bromocresol green can be synthesized through the bromination of cresol sulfonephthalein. The process involves the reaction of cresol sulfonephthalein with bromine in the presence of a suitable solvent, such as ethanol or diethyl ether. The reaction conditions typically include controlled temperature and pH to ensure the selective bromination of the cresol moiety .
Industrial Production Methods
In industrial settings, Sodium bromocresol green is produced by dissolving the synthesized compound in water or ethanol to create a solution of the desired concentration. The solution is then purified and crystallized to obtain the final product. The industrial production process emphasizes high purity and consistent quality to meet the requirements of various applications .
化学反应分析
Types of Reactions
Sodium bromocresol green undergoes several types of chemical reactions, including:
Ionization: In aqueous solutions, it ionizes to form monoanionic and dianionic species, depending on the pH of the solution.
Complex Formation: It forms colored complexes with various metal ions, which can be used in spectrophotometric analysis.
Common Reagents and Conditions
Ionization: The ionization of Sodium bromocresol green is influenced by the pH of the solution.
Complex Formation: The formation of complexes with metal ions typically occurs in the presence of specific reagents, such as metal salts, under controlled pH conditions.
Major Products Formed
相似化合物的比较
Similar Compounds
Bromocresol Purple: Another sulfonephthalein dye used as a pH indicator, with a color change range from yellow to purple.
Bromophenol Blue: A triphenylmethane dye used as a pH indicator and tracking dye in electrophoresis.
Methyl Red: A pH indicator dye that changes color from red to yellow over a different pH range.
Uniqueness
Sodium bromocresol green is unique due to its specific pH range (3.8 to 5.4) for color change, making it particularly useful for applications requiring precise pH measurements within this range. Its ability to form stable complexes with metal ions and its use in measuring serum albumin concentration further distinguish it from other similar compounds .
属性
CAS 编号 |
67763-24-0 |
|---|---|
分子式 |
C21H13Br4NaO5S |
分子量 |
720.0 g/mol |
IUPAC 名称 |
sodium;2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13+; |
InChI 键 |
PZBRPDUUWGYUTE-IWSIBTJSSA-M |
SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
手性 SMILES |
CC1=C(C(=C(C=C1/C(=C/2\C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |
规范 SMILES |
CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |
Key on ui other cas no. |
67763-24-0 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromocresol Green sodium salt interact with Sodium Dodecyl Sulfate (SDS), and what are the implications of this interaction?
A1: Bromocresol Green sodium salt (BCG), an anionic dye, interacts with SDS, an anionic surfactant, through a combination of forces. These include: []
Q2: How does the presence of alcohols and diols affect the aggregation behavior of Bromocresol Green sodium salt and Sodium Dodecyl Sulfate mixtures?
A2: The addition of alcohols (ethanol, propanol) and diols (ethylene glycol) to aqueous solutions containing BCG and SDS significantly impacts their aggregation behavior. Research shows that: []
Q3: What analytical techniques are commonly employed to study the interactions between Bromocresol Green sodium salt and surfactants like SDS?
A3: Conductometry is a key technique used to investigate the interactions between BCG and SDS. [] This method relies on measuring the electrical conductivity of the solution as a function of surfactant concentration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)








